Menaquinona-7

Descripción general

Descripción

Menaquinone-7 (MK-7) is a form of vitamin K2 that is naturally found in some foods and is synthesized in the body from the conversion of vitamin K1. It has numerous health benefits, including the prevention of osteoporosis, cardiovascular disease, and some types of cancer. MK-7 is also involved in the regulation of calcium and other minerals in the body, and has been found to be beneficial in the treatment of some metabolic diseases.

Aplicaciones Científicas De Investigación

Producción basada en la fermentación

Los recientes avances en la investigación de la MK-7 han destacado la importancia de las técnicas de fermentación en su producción. Se hace hincapié en la forma todo-trans de la MK-7, que es biológicamente significativa, por su papel en el bienestar humano. La investigación se ha centrado en optimizar las composiciones de los medios de fermentación, las condiciones de crecimiento e integrar la nanobiotecnología para mejorar la biosíntesis de la MK-7 .

Salud ósea y prevención de la osteoporosis

La MK-7 juega un papel crucial en la salud ósea al activar la osteocalcina, que ayuda a unir el calcio a la matriz ósea. Esta acción es significativa en la prevención de la osteoporosis y la mejora de la densidad ósea .

Salud cardiovascular

Los estudios han demostrado que la suplementación con MK-7 puede inhibir la calcificación vascular y la rigidez al activar la proteína Gla de matriz (MGP), que es esencial para la salud cardiovascular .

Coagulación sanguínea

Como miembro de la serie de la vitamina K, la MK-7 es vital para la síntesis de ciertas proteínas necesarias para la coagulación sanguínea, lo que previene las enfermedades hemorrágicas .

Homeostasis energética y VO2max

La investigación ha descubierto el papel de la MK-7 en la homeostasis energética y la mejora del VO2max, que es la tasa máxima de consumo de oxígeno durante el ejercicio intenso. Esto está relacionado con la respiración mitocondrial y la función muscular mejoradas .

Neuropatía periférica y calambres musculares

La MK-7 se ha asociado con el alivio de los síntomas de la neuropatía periférica y la reducción de los calambres musculares, potencialmente a través de sus efectos sobre la función mitocondrial y la perfusión de oxígeno .

Respiración mitocondrial

La MK-7 contribuye a la mejora del transporte de electrones en las mitocondrias, lo cual es fundamental para la producción de energía celular y la salud metabólica general .

Suplementación nutricional

Debido a la escasez de MK-7 en las fuentes dietéticas naturales, existe un creciente interés en crear suplementos dietéticos para cumplir con los requisitos de ingesta diaria. Esto incluye el desarrollo de productos con un perfil de MK-7 optimizado para mejorar la salud y la nutrición .

Mecanismo De Acción

Target of Action

Menaquinone-7 primarily targets proteins that require Vitamin K for their biological function . These proteins include osteocalcin and matrix Gla protein (MGP) . Osteocalcin is involved in bone metabolism, while MGP inhibits vascular calcification . Menaquinone-7 acts as a cofactor for the carboxylation of these proteins, converting them from their undercarboxylated forms (ucOC and ucMGP) to their carboxylated forms (cOC and cMGP) .

Mode of Action

Menaquinone-7 interacts with its targets by acting as a cofactor for the enzyme gamma-glutamyl carboxylase . This enzyme catalyzes the carboxylation of glutamate residues on the target proteins, converting them into gamma-carboxyglutamate residues . This carboxylation is essential for the function of the target proteins .

Biochemical Pathways

The action of Menaquinone-7 affects several biochemical pathways. It facilitates the deposition of calcium in bones and prevents vascular calcification . It also upregulates osteoprotegerin, a decoy receptor for RANK ligand (RANKL), thus inhibiting bone resorption . Furthermore, it suppresses the growth of cancer cells via cell-cycle arrest, autophagy, and apoptosis .

Pharmacokinetics

Compared to Vitamin K1 (phylloquinone), Menaquinone-7 is absorbed more readily and is more bioavailable . This means that it can reach its target tissues more efficiently. The pharmacokinetics of Menaquinone-7, including its absorption, distribution, metabolism, and excretion, are crucial for its effectiveness .

Result of Action

The action of Menaquinone-7 has several molecular and cellular effects. It helps in ameliorating peripheral neuropathy, reducing bone fracture risk, and improving cardiovascular health . It also suppresses proinflammatory mediators such as IL-1α, IL-1β, and TNF-α .

Action Environment

The action of Menaquinone-7 can be influenced by various environmental factors. For example, the production of Menaquinone-7 by Bacillus natto can be improved through adaptive evolution strategies based on chemical modulators . Furthermore, the fermentation conditions can significantly affect the production of Menaquinone-7 .

Safety and Hazards

Direcciones Futuras

The increased global demand for MK-7 has inspired interest in novel production strategies . Endeavors have been dedicated to refining MK-7 biosynthesis by exploring diverse fermentation media compositions, optimal growth conditions, and even integrating nanobiotechnology methodologies . Innovative biofilm reactors, capable of facilitating biofilm attachment on plastic composite substrates, have also emerged as a promising solution .

Análisis Bioquímico

Biochemical Properties

Menaquinone-7 interacts with several enzymes, proteins, and other biomolecules. It acts as a cofactor in the carboxylation of specific proteins, including osteocalcin and matrix Gla protein . This interaction facilitates the deposition of calcium in bones and prevents vascular calcification . Menaquinone-7 is also involved in the biosynthesis process of Bacillus natto .

Cellular Effects

Menaquinone-7 has a wide range of effects on various types of cells and cellular processes. It has been shown to have health-beneficial effects in osteoporosis, cardiovascular disease, inflammation, cancer, Alzheimer’s disease, diabetes, and peripheral neuropathy . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Menaquinone-7 exerts its effects at the molecular level through various mechanisms. It acts as a cofactor in the conversion of undercarboxylated osteocalcin and matrix Gla protein to their carboxylated forms . It also suppresses the growth of cancer cells via cell-cycle arrest, autophagy, and apoptosis . The disease-modulating effects of Menaquinone-7 are mediated through various signal transduction pathways such as PI3K/AKT, MAP Kinase, JAK/STAT, NF-κB, etc .

Temporal Effects in Laboratory Settings

The effects of Menaquinone-7 change over time in laboratory settings. It has been observed that Menaquinone-7 is more efficiently produced than the conventional chemical synthesis techniques . The production of Menaquinone-7 reached 300.3 mg/L in shake flask and 464.2 mg/L in a 3 L fermenter .

Metabolic Pathways

Menaquinone-7 is involved in several metabolic pathways. It is part of the Vitamin K cycle, where it acts as a cofactor for the enzyme gamma-glutamyl carboxylase . This enzyme catalyzes the carboxylation of glutamate residues on vitamin K-dependent proteins to form gamma-carboxyglutamate .

Subcellular Localization

Some key enzymes in Menaquinone-7 synthesis have been localized to functional membrane microdomains (FMMs) in the cell .

Propiedades

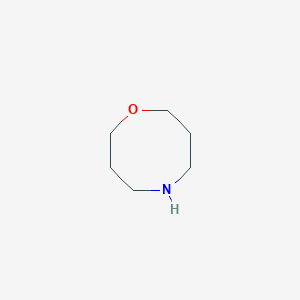

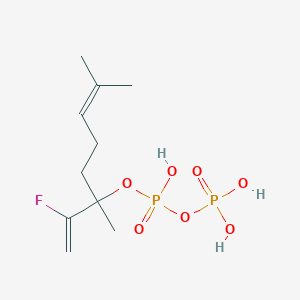

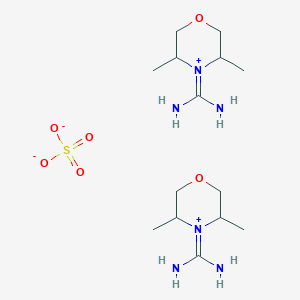

IUPAC Name |

2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-3-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H64O2/c1-34(2)18-12-19-35(3)20-13-21-36(4)22-14-23-37(5)24-15-25-38(6)26-16-27-39(7)28-17-29-40(8)32-33-42-41(9)45(47)43-30-10-11-31-44(43)46(42)48/h10-11,18,20,22,24,26,28,30-32H,12-17,19,21,23,25,27,29,33H2,1-9H3/b35-20+,36-22+,37-24+,38-26+,39-28+,40-32+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKQPZMEYJZGPI-LJWNYQGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H64O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317474 | |

| Record name | Menaquinone 7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

649.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow solid; [Merck Index] | |

| Record name | Menaquinone 7 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19042 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

2124-57-4 | |

| Record name | Menaquinone 7 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2124-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vitamin K2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002124574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menaquinone 7 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13075 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Menaquinone 7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (all-E)-2-(3,7,11,15,19,23,27-heptamethyl-2,6,10,14,18,22,26-octacosaheptaenyl)-3-methyl-1,4-naphthalenedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENAQUINONE 7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8427BML8NY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21401.png)

![3-(2-Chloroethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21403.png)

![3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-7-methoxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B21404.png)